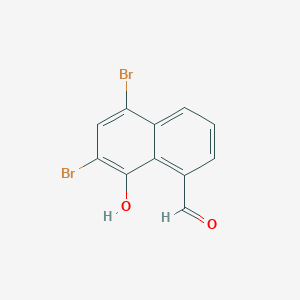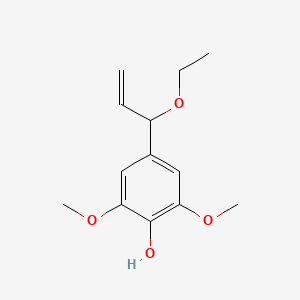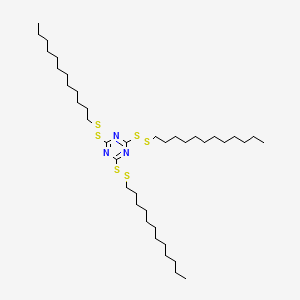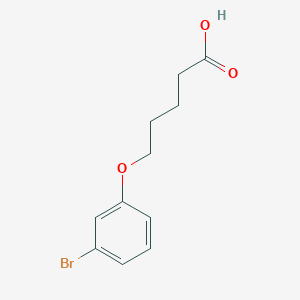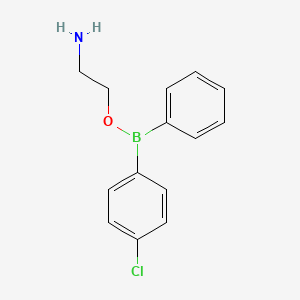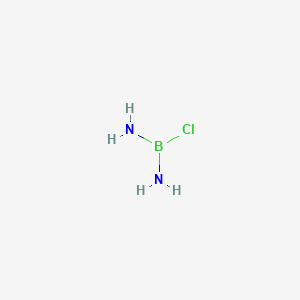
1-Chloroboranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroboranediamine is a chemical compound that belongs to the class of boron-nitrogen compounds It is characterized by the presence of a boron atom bonded to a chlorine atom and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroboranediamine can be synthesized through several methods. One common approach involves the reaction of boron trichloride with ammonia or amine derivatives. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions. The general reaction can be represented as follows:
BCl3+2NH3→ClB(NH2)2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloroboranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can yield boron-nitrogen hydrides.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include boron-nitrogen oxides, boron-nitrogen hydrides, and substituted boron-nitrogen compounds.
Scientific Research Applications
1-Chloroboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 1-Chloroboranediamine involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through boron-nitrogen bonding. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1-Bromoboranediamine: Similar in structure but with a bromine atom instead of chlorine.
1-Iodoboranediamine: Contains an iodine atom in place of chlorine.
1-Fluoroboranediamine: Features a fluorine atom instead of chlorine.
Uniqueness
1-Chloroboranediamine is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted or modified. This makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
79855-43-9 |
|---|---|
Molecular Formula |
BClH4N2 |
Molecular Weight |
78.31 g/mol |
InChI |
InChI=1S/BClH4N2/c2-1(3)4/h3-4H2 |
InChI Key |
AJOWZBGQCWDHHC-UHFFFAOYSA-N |
Canonical SMILES |
B(N)(N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
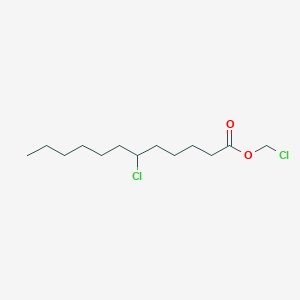

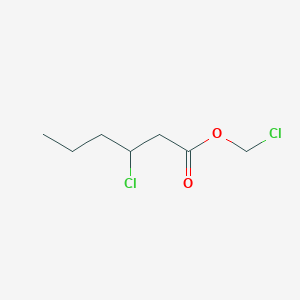
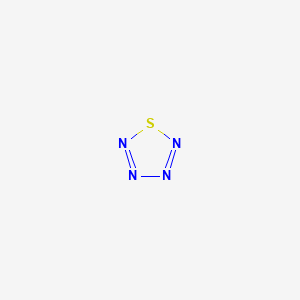
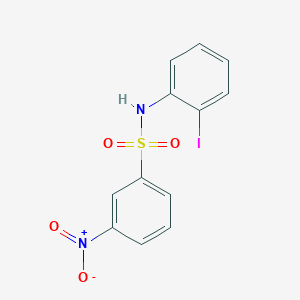
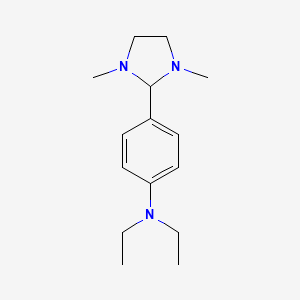
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
